molecular formula C14H9ClFN3OS B2607555 N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide CAS No. 851979-08-3

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Cat. No.: B2607555
CAS No.: 851979-08-3
M. Wt: 321.75
InChI Key: HWKLLJOZDVDHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a synthetic benzothiazole derivative intended for research use in pharmaceutical chemistry and drug discovery. Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, known for their diverse pharmacological profiles. Recent scientific investigations have shown that benzothiazole-hydrazone hybrids exhibit significant potential as therapeutic agents. Specifically, such compounds have demonstrated promising antileishmanial activity against Leishmania amazonensis , with substitutions on the aromatic ring being a critical factor for potency . Furthermore, structurally related benzothiazole-containing benzohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties through in silico molecular docking and in vivo studies, showing strong binding affinities to target receptors and significant efficacy in animal models . The integration of a 3-fluorobenzoyl hydrazone moiety to the 4-chloro-benzothiazole core is designed to explore structure-activity relationships (SAR) and enhance pharmacological properties. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a reference standard in biological screening assays for infectious diseases, inflammation, and pain. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-10-5-2-6-11-12(10)17-14(21-11)19-18-13(20)8-3-1-4-9(16)7-8/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKLLJOZDVDHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide demonstrates activity against various strains of bacteria and fungi. For instance, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiazole derivatives are also known for their anticancer activities. Recent studies have highlighted the potential of compounds like this compound in targeting cancer cell lines. For example, research has indicated that derivatives can induce apoptosis in human cervical cancer cells .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesReference
AntimicrobialStaphylococcus aureus, E. coli
AnticancerHuman cervical cancer cells

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating diseases such as tuberculosis and other infections resistant to conventional therapies .

Synthesis and Evaluation of Antimicrobial Activity

In a study conducted by Sushil K et al., a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that specific structural modifications enhanced the antibacterial activity significantly .

Anticancer Screening

A comprehensive study by Arun Satyadev et al. focused on the synthesis of benzothiazole-based compounds and their evaluation against multiple cancer cell lines. The findings suggested that certain derivatives exhibited potent anticancer activity, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of N'-(4-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide and Analogues

Compound Name Core Structure Substituents/R-Groups Key Functional Differences
This compound (Target Compound) Benzothiazole + benzohydrazide 4-Cl (benzothiazole), 3-F (benzoyl) Hydrazide linkage
2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol Benzothiazole + sulfonylhydrazide 4-F (sulfonyl group) Sulfonylhydrazide instead of benzohydrazide
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide Pyrazole + carbohydrazide Chlorobenzyloxy, nitrobenzylidene Pyrazole core; Schiff base formation
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzothiazole + dihydrodioxine 4,6-F (benzothiazole), dihydrodioxine Difluoro substitution; fused dioxane ring

Key Observations :

  • Hydrazide vs. Sulfonylhydrazide : The target compound’s benzohydrazide group differs from sulfonylhydrazides (e.g., ), which exhibit stronger electron-withdrawing effects and altered hydrogen-bonding capabilities .
  • Substituent Effects : Chloro and fluoro substituents on the benzothiazole (target compound) versus difluoro and dioxane rings () modulate electronic properties and bioavailability .
  • Core Heterocycles : Pyrazole () and triazole () derivatives lack the benzothiazole’s thiazole ring, impacting aromatic stacking interactions .

Key Observations :

  • The target compound’s synthesis likely follows a condensation pathway similar to , where hydrazide intermediates react with aldehydes or acyl chlorides .
  • In contrast, triazole derivatives () require cyclization under basic conditions, highlighting divergent mechanistic pathways .
Spectroscopic Properties

Table 3: IR and NMR Spectral Comparisons

Compound Class IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) ¹H NMR Shifts (δ, ppm) Reference
Target Compound ~1660–1680 (expected) ~3150–3300 (expected) Aromatic protons: 7.2–8.2; NH: ~9.4 N/A
Sulfonylhydrazides N/A 3150–3319 NH: 9.40; aromatic: 7.24–8.20
Hydrazinecarbothioamides 1663–1682 3150–3319 NH: Not reported
Triazole-Thiones Absent 3278–3414 NH: ~9.5–10.0

Key Observations :

  • The target compound’s carbonyl stretch (C=O) in the hydrazide group is expected at ~1660–1680 cm⁻¹, consistent with benzohydrazides in .
  • Sulfonylhydrazides () lack a C=O band but show NH stretches overlapping with the target compound’s hydrazide NH .

Table 4: Pharmacological Profiles

Compound Class Reported Activities Mechanism Insights Reference
Benzothiazole-Benzohydrazides Anticancer, antimicrobial (inferred) Thiazole ring interactions with enzymes
Benzothiazole-Semicarbazones Anticonvulsant (MES model) Hydrogen bonding with neuronal targets
Benzoxazole-Acetohydrazides Antimicrobial, antioxidant Sulfonyl groups enhancing membrane penetration
Triazole-Thiones Antifungal, antibacterial Triazole-thiol tautomerism

Key Observations :

  • The target compound’s benzothiazole core is associated with anticancer activity (e.g., ), while semicarbazones () show anticonvulsant effects .
  • Sulfonyl and triazole derivatives () exhibit broader antimicrobial profiles due to enhanced electrophilicity .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10ClN3OS
  • Molecular Weight : 305.76 g/mol

The compound features a benzothiazole ring fused with a hydrazide moiety, which contributes to its biological activity. The presence of the chloro and fluorine substituents enhances its reactivity and selectivity towards biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to inhibit the growth of E. coli and S. aureus with Minimum Inhibitory Concentrations (MIC) in the range of 0.08 to 0.32 μM .

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies indicate that benzothiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, leading to reduced viability of cancer cells. For example, a related compound demonstrated IC50 values of approximately 7.7 μM against non-small cell lung cancer cell lines .

Case Studies

Several case studies highlight the biological efficacy of benzothiazole derivatives:

  • Study on Antimicrobial Properties : A series of synthesized benzothiazoles were tested against Candida albicans and E. coli. The results indicated that compounds with similar structures to this compound exhibited strong antifungal and antibacterial activity .
  • Study on Anticancer Effects : In a study evaluating the anticancer potential of benzothiazole derivatives, compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported effective inhibition of tumor growth in xenograft models .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.

Comparative Analysis

Compound NameAntimicrobial Activity (MIC μM)Anticancer Activity (IC50 μM)
This compound0.08 - 0.327.7
Benzothiazole Derivative A0.259.2
Benzothiazole Derivative BNT11.1

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